REACTION_SMILES
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[CH3:22][OH:23].[Cl-:21].[ClH:19].[Na+:18].[Na+:20].[O:1]=[C:2]1[N:3]([CH:7]2[CH2:8][CH2:9][CH:10]([C:13](=[O:14])[O:15][CH3:16])[CH2:11][CH2:12]2)[CH2:4][CH2:5][CH2:6]1.[OH-:17]>>[O:1]=[C:2]1[N:3]([CH:7]2[CH2:8][CH2:9][CH:10]([C:13](=[O:14])[OH:15])[CH2:11][CH2:12]2)[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
COC(=O)C1CCC(N2CCCC2=O)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
|
O=C(O)C1CCC(N2CCCC2=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |